molecular formula C11H19NO3 B3105777 Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate CAS No. 154934-91-5

Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate

Cat. No.: B3105777
CAS No.: 154934-91-5
M. Wt: 213.27 g/mol
InChI Key: PARIMZDSGJUVDF-FPLPWBNLSA-N
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Description

“Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate” is a chemical compound with the CAS Number: 203186-56-5 . It is also known as Methyl 2-acetyl-3-(dimethylamino)acrylate, Methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate . It is a solid substance .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 171.2 . It is a solid substance and has a boiling point of 66-67°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Zupančič et al. (2009) demonstrates the use of a derivative of Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate in the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. This process involves transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, highlighting its utility in creating complex heterocyclic compounds with potential pharmaceutical applications Silvo Zupančič, J. Svete, & B. Stanovnik, 2009.

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of derivatives from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, evaluating their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. The study found that certain compounds displayed interesting antimicrobial properties, suggesting the potential for developing new antimicrobial agents M. Ghorab, A. M. Soliman, M. Alsaid, & A. Askar, 2017.

Material Science and Membrane Fabrication

Hassankiadeh et al. (2015) reported the use of Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv® PolarClean) as a green solvent in the preparation of poly(vinylidene fluoride) hollow fiber membranes. This application underscores the role of such compounds in enhancing the porosity and water permeability of membranes, contributing to advancements in filtration and separation technologies Naser Tavajohi Hassankiadeh et al., 2015.

Green Chemistry

A fundamental study on Rhodiasolv®Polarclean, which contains Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate as a dominant component, was conducted by Randová et al. (2016). This study highlighted the solvent's unique physicochemical properties, offering an environmentally friendly alternative to traditional hazardous solvents in chemical processes A. Randová et al., 2016.

Catalysis

Research by Nicponski (2014) explored the catalytic action of derivatives related to this compound in the lactonization of 4-hydroxy-2-methylenebutanoate esters. This study underscores the chemical's utility in facilitating reactions under neutral conditions, which is crucial for synthesizing compounds with acid-sensitive groups D. Nicponski, 2014.

Properties

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)9(13)8(7-12(4)5)10(14)15-6/h7H,1-6H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARIMZDSGJUVDF-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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